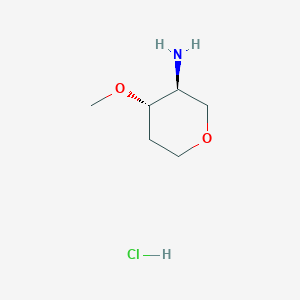![molecular formula C8H8N4O3 B11782974 2-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetic acid](/img/structure/B11782974.png)
2-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetic acid is an organic compound with the molecular formula C8H8N4O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxy-1,2,4-triazole with a pyridazine derivative in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while nucleophilic substitution can result in various substituted acetic acid derivatives .
Scientific Research Applications
2-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds share the triazolo core but have different substituents and properties.
Uniqueness
2-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N4O3 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
2-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8N4O3/c1-15-7-3-2-5-9-10-6(4-8(13)14)12(5)11-7/h2-3H,4H2,1H3,(H,13,14) |
InChI Key |
RNDYGULJFMSGDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CC(=O)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2-(3-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11782947.png)


![5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B11782972.png)
![2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11782979.png)
